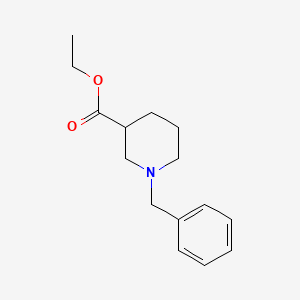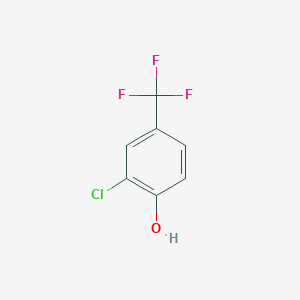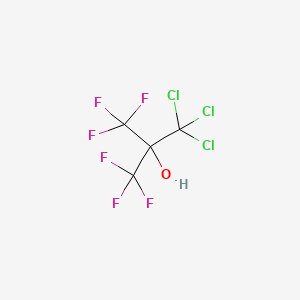
2-氯-5-碘苯酚
概述
描述
2-Chloro-5-iodophenol is an organic compound with the chemical formula C6H4ClIO It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a benzene ring with a hydroxyl group
科学研究应用
2-Chloro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
Target of Action
It is known that phenolic compounds, such as 2-chloro-5-iodophenol, often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
2-Chloro-5-iodophenol, like other phenolic compounds, is likely to interact with its targets through a process known as nucleophilic aromatic substitution . In this process, a nucleophile, a species that donates an electron pair, attacks an aromatic ring carbon, replacing one of the substituents in the aromatic ring . This can lead to changes in the function of the target molecule .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, often leading to altered cellular functions .
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by factors such as solubility, stability, and metabolism .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, often leading to altered cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodophenol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
In the metabolic pathway of degrading 2-chloro-5-nitrophenol by Arthrobacter species, 2-chloro-5-nitrophenol can be degraded into chlorohydroquinone (CHQ), and hydroquinone (or maleic acid, or 2-chloro-3-hydroxybenzene, or hydroxyquinoline) .
Molecular Mechanism
In the case of 2-chloro-5-nitrophenol degradation, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2-chloro-5-nitrophenol degradation .
Temporal Effects in Laboratory Settings
strain CNP-8 was concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1 .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and halogen exchange reactions. One common method involves the iodination of 2-chlorophenol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of 2-Chloro-5-iodophenol often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques. The choice of solvents, catalysts, and reaction temperatures are critical factors in ensuring the quality of the final product.
化学反应分析
Types of Reactions: 2-Chloro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituents introduced, various halogenated phenols and other derivatives can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroxy derivatives and dehalogenated phenols.
相似化合物的比较
2-Chlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodophenol: Lacks the chlorine atom, affecting its chemical properties and reactivity.
4-Chloro-2-iodophenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-iodophenol is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective reactions that are not possible with mono-halogenated phenols.
属性
IUPAC Name |
2-chloro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXUSFOILSDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364911 | |
| Record name | 2-chloro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-26-5 | |
| Record name | 2-chloro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)




